molecular formula C18H22BrN3O3 B11139289 ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate

ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate

Cat. No.: B11139289
M. Wt: 408.3 g/mol
InChI Key: FBJQRSASWKHANB-UHFFFAOYSA-N
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Description

Ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate involves multiple steps. The process typically starts with the bromination of indole to obtain 5-bromoindole. This is followed by the acetylation of 5-bromoindole to form 5-bromo-1H-indol-1-yl acetate. The next step involves the reaction of 5-bromo-1H-indol-1-yl acetate with piperidine-1-carboxylate under specific conditions to yield the final product .

Chemical Reactions Analysis

Ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety in the compound is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H22BrN3O3

Molecular Weight

408.3 g/mol

IUPAC Name

ethyl 4-[[2-(5-bromoindol-1-yl)acetyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C18H22BrN3O3/c1-2-25-18(24)21-9-6-15(7-10-21)20-17(23)12-22-8-5-13-11-14(19)3-4-16(13)22/h3-5,8,11,15H,2,6-7,9-10,12H2,1H3,(H,20,23)

InChI Key

FBJQRSASWKHANB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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